3-(Formylamino)-1H-pyrazole-4-carboxamide (CAS 22407-20-1) is a heterocyclic building block derived from the formylation of 3-amino-1H-pyrazole-4-carboxamide. Its primary role in process chemistry and drug discovery is as a direct and quality-controlled precursor for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is the core of the widely used pharmaceutical agent Allopurinol and numerous developmental kinase inhibitors.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BWashington%2C%2BDC%2C%2BUS)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_TU_ahznnvlKNT1Fkbv6KerUijbw3o9Q96nHQIgRB9Y_d798Ll8dxEdTNsVVC8pWyegA7M-YCz0o2CNpzXqZzfDOsrxxw707x0D9i_YBi7Grovk20fMrlq6Hamm1YimJ0DDs8vUf6EsFYh9k-jKr0qICnC-kC)]
Substituting this compound with its un-formylated precursor, 3-amino-1H-pyrazole-4-carboxamide, in syntheses requiring a cyclization with a formyl equivalent (like formamide) introduces significant process variability. Co-mingling the formylation and cyclization steps into a one-pot reaction from the raw amine complicates reaction control and can lead to a more challenging impurity profile in the final product. Procuring the isolated 3-(formylamino)-1H-pyrazole-4-carboxamide allows for purification and characterization at a critical intermediate stage, which is a standard practice for enhancing reproducibility and purity in the manufacturing of Active Pharmaceutical Ingredients (APIs) such as Allopurinol.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BWashington%2C%2BDC%2C%2BUS)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_TU_ahznnvlKNT1Fkbv6KerUijbw3o9Q96nHQIgRB9Y_d798Ll8dxEdTNsVVC8pWyegA7M-YCz0o2CNpzXqZzfDOsrxxw707x0D9i_YBi7Grovk20fMrlq6Hamm1YimJ0DDs8vUf6EsFYh9k-jKr0qICnC-kC)]
3-(Formylamino)-1H-pyrazole-4-carboxamide is formally recognized as 'USP Allopurinol Related Compound B', a specified impurity and key intermediate in the production of Allopurinol.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BWashington%2C%2BDC%2C%2BUS)] Standard manufacturing routes to Allopurinol involve the cyclization of a pyrazole precursor with formamide.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_TU_ahznnvlKNT1Fkbv6KerUijbw3o9Q96nHQIgRB9Y_d798Ll8dxEdTNsVVC8pWyegA7M-YCz0o2CNpzXqZzfDOsrxxw707x0D9i_YBi7Grovk20fMrlq6Hamm1YimJ0DDs8vUf6EsFYh9k-jKr0qICnC-kC)] Procuring this specific, pre-formylated intermediate provides a characterized, high-purity entry point into the final, critical ring-closing reaction. This contrasts with starting from 3-amino-1H-pyrazole-4-carboxamide, which would require an in-situ formylation where impurities cannot be easily removed before the subsequent cyclization, potentially impacting the final API's purity and yield.
| Evidence Dimension | Process Control & Purity Assurance |
| Target Compound Data | Defined, characterizable intermediate ('USP Allopurinol Related Compound B'). Allows for purification before the final cyclization step. |
| Comparator Or Baseline | 3-Amino-1H-pyrazole-4-carboxamide. Requires a one-pot formylation and cyclization, offering no intermediate purification point. |
| Quantified Difference | Not a direct yield comparison, but a qualitative process advantage critical for GMP compliance and batch-to-batch consistency. |
| Conditions | Synthesis of Allopurinol via reaction with formamide or other formylating agents. |
For API manufacturing, starting with a well-defined and purified intermediate is critical for controlling the final product's impurity profile and ensuring regulatory compliance.
The pyrazolo[3,4-d]pyrimidine core, directly synthesized from this compound, is a foundational scaffold for a multitude of potent kinase inhibitors targeting enzymes crucial in oncology and immunology, such as Bruton's tyrosine kinase (BTK), JAK, and p21-activated kinase 4 (PAK4).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BWashington%2C%2BDC%2C%2BUS)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_TU_ahznnvlKNT1Fkbv6KerUijbw3o9Q96nHQIgRB9Y_d798Ll8dxEdTNsVVC8pWyegA7M-YCz0o2CNpzXqZzfDOsrxxw707x0D9i_YBi7Grovk20fMrlq6Hamm1YimJ0DDs8vUf6EsFYh9k-jKr0qICnC-kC)] For example, the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives, key structures in many kinase inhibitors, relies on precursors like 3-amino-pyrazole-4-carboxamide, for which our target compound is the direct, protected equivalent for cyclization.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqvaN2vKvF5jhXXdEoPK-u1r0bZVp_3Ss8JTMY-maYT7NHKI9YDECAxdT8ab0fAnowgBROo47mgeI3rZc0HMz7iVoZeFlgjL-8KTFn16KXSaq6af1VpiMwJPHHq9FnmoY3pbD2CH12Hu7QLCx-SZDIWiF164knmwzdaz8bP5cVwxwKyqFszE6jGIOX7Nkr--Fhtx-I6LBzHPh-53yZQW1MV72YsYykJizmmkb9hj6q8DcvFn2e5gXir5O8sWurDr61gvgG)] Procuring 3-(formylamino)-1H-pyrazole-4-carboxamide allows medicinal chemists to bypass early-stage pyrazole synthesis and directly access the high-value heterocyclic core, accelerating the generation of diverse compound libraries.
| Evidence Dimension | Precursor Suitability for Scaffold Synthesis |
| Target Compound Data | Provides direct, controlled entry to the pyrazolo[3,4-d]pyrimidine core. |
| Comparator Or Baseline | Synthesis from basic starting materials (e.g., malononitrile derivatives). This is a multi-step, lower-value starting point. |
| Quantified Difference | Reduces the number of synthetic steps required to reach the core scaffold, saving significant time and resources in a discovery program. |
| Conditions | General synthesis of substituted pyrazolo[3,4-d]pyrimidines for medicinal chemistry applications. |
This compound serves as a high-value starting material that accelerates drug discovery timelines by providing rapid access to a clinically-validated and highly sought-after chemical scaffold.
Ideal for use in process development and GMP-compliant manufacturing of Allopurinol where isolating and controlling the purity of the direct precursor to the final cyclization is paramount for achieving high-purity API and consistent batch yields.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BWashington%2C%2BDC%2C%2BUS)]
Serves as an advanced starting material for medicinal chemistry campaigns to rapidly generate libraries of substituted pyrazolo[3,4-d]pyrimidines for screening against various protein kinase targets implicated in cancer and inflammatory diseases.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_TU_ahznnvlKNT1Fkbv6KerUijbw3o9Q96nHQIgRB9Y_d798Ll8dxEdTNsVVC8pWyegA7M-YCz0o2CNpzXqZzfDOsrxxw707x0D9i_YBi7Grovk20fMrlq6Hamm1YimJ0DDs8vUf6EsFYh9k-jKr0qICnC-kC)]
The well-defined nature of this intermediate makes it a suitable precursor for the synthesis of isotopically labeled Allopurinol for metabolic studies or for creating novel analogs where modification of the pyrimidine ring is desired after its formation.